3-Methyl-4-(methylsulfonamido)benzoic acid

Catalog No.
S1955852
CAS No.
892878-60-3
M.F
C9H11NO4S
M. Wt
229.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-(methylsulfonamido)benzoic acid

CAS Number

892878-60-3

Product Name

3-Methyl-4-(methylsulfonamido)benzoic acid

IUPAC Name

4-(methanesulfonamido)-3-methylbenzoic acid

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C9H11NO4S/c1-6-5-7(9(11)12)3-4-8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12)

InChI Key

ONJNQHFRVKPEAG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C

3-Methyl-4-(methylsulfonamido)benzoic acid is an aromatic sulfonamide compound characterized by a methyl group and a methylsulfonamido functional group attached to a benzoic acid structure. Its molecular formula is C8H9NO4SC_8H_{9}NO_4S and it has a molecular weight of approximately 215.23 g/mol. The compound's structure includes a benzene ring with a methyl group at the meta position (3) and a methylsulfonamido group at the para position (4). This unique arrangement contributes to its chemical properties and biological activities.

  • Carboxylic acids can cause irritation upon contact with skin or eyes.
  • Aromatic amines can have varying toxicity profiles depending on the specific structure [].
, primarily involving the reduction of 3-Methyl-4-nitrobenzoic acid. The process typically includes the following steps:

  • Reduction: The nitro group is reduced using iron powder in the presence of a proton acid, resulting in the formation of the corresponding amine.
  • Neutralization: The reaction mixture is neutralized using sodium carbonate, leading to the precipitation of the desired product.
  • Purification: The precipitate is filtered, washed, and dried to yield 3-Methyl-4-(methylsulfonamido)benzoic acid in high purity and yield (up to 90.1%) .

3-Methyl-4-(methylsulfonamido)benzoic acid exhibits notable biological activity, particularly as an anti-inflammatory agent. It may also possess antibacterial properties due to its sulfonamide moiety, which is known for inhibiting bacterial growth by interfering with folic acid synthesis. Additionally, its structural similarity to other biologically active compounds suggests potential applications in pharmacology and medicinal chemistry.

The primary method for synthesizing 3-Methyl-4-(methylsulfonamido)benzoic acid involves the reduction of 3-Methyl-4-nitrobenzoic acid using reduced iron powder under acidic conditions. The detailed synthesis steps include:

  • Preparation of Reaction Mixture: Combine 3-Methyl-4-nitrobenzoic acid with a quaternary phase transfer catalyst and a stirring solvent.
  • Reduction Reaction: Add reduced iron powder and proton acid, heat to reflux (85-110 °C), and stir for several hours (2-6 hours).
  • Post-reaction Processing: Cool the mixture, add sodium carbonate for neutralization, filter to remove iron residues, and precipitate the product by adjusting the pH with an acid .

3-Methyl-4-(methylsulfonamido)benzoic acid has several applications:

  • Pharmaceuticals: Used as an intermediate in drug development due to its anti-inflammatory and antibacterial properties.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex organic compounds.
  • Research: Utilized in biological studies to explore mechanisms of action related to sulfonamide antibiotics.

Several compounds share structural similarities with 3-Methyl-4-(methylsulfonamido)benzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
3-Methyl-2-(methylsulfonamido)benzoic acid926206-21-51.00
5-Methyl-2-(methylsulfonamido)benzoic acid1017051-55-61.00
4-Methyl-3-(methylsulfonamido)benzoic acid450368-33-90.95
Methyl 2-methanesulfonamidobenzoate716-41-60.92

Uniqueness: The unique positioning of the methylsulfonamido group at the para position relative to the methyl group distinguishes this compound from others in its class, potentially influencing its biological activity and solubility characteristics.

Sulfonamide Functionalization Approaches

The synthesis of 3-Methyl-4-(methylsulfonamido)benzoic acid involves several critical sulfonamide functionalization strategies that have been extensively developed and optimized for aromatic systems. The most widely employed approach utilizes chlorosulfonic acid as the primary sulfonylating reagent, which introduces the sulfonyl functionality into aromatic systems through electrophilic aromatic substitution [1] [2].

The traditional chlorosulfonic acid method involves the direct treatment of methylbenzoic acid derivatives with chlorosulfonic acid under controlled conditions. This process typically requires heating the reaction mixture to temperatures ranging from 100°C to 120°C for several hours to achieve complete conversion [1] [2]. The mechanism proceeds through the formation of a chlorosulfonyl intermediate, which can subsequently be converted to various sulfonamide derivatives through nucleophilic substitution with appropriate methylamine sources [3].

Recent developments have introduced alternative electrochemical approaches for sulfonamide functionalization. The electrochemical synthesis methodology employs a metal-free protocol that directly converts aromatic compounds to sulfonamides using sulfur dioxide and amines through an amidosulfinate intermediate [4]. This approach utilizes boron-doped diamond electrodes in a hexafluoroisopropanol-acetonitrile solvent mixture, enabling selective formation of sulfonamides with yields reaching up to 85% [4]. The electrochemical method offers significant advantages in terms of environmental sustainability and operational safety compared to traditional chemical approaches [5].

Copper-catalyzed coupling reactions represent another significant advancement in sulfonamide functionalization. These systems employ copper salts in combination with oxalamides or 4-hydroxypicolinamides as ligands to facilitate N-arylation of sulfonamides [6] [7]. The copper-catalyzed methods typically operate at moderate temperatures around 100°C and demonstrate excellent functional group tolerance across diverse aromatic substrates [6].

Mechanochemical synthesis approaches have emerged as environmentally friendly alternatives for sulfonamide formation. These solvent-free methods utilize solid sodium hypochlorite as an oxidizing agent in a one-pot-double-step procedure involving tandem oxidation-chlorination of disulfides followed by amination [8] [9]. The mechanochemical approach offers advantages in terms of waste minimization and elimination of hazardous solvents while maintaining high product yields [8].

Regioselective Methylation Techniques

Regioselective methylation represents a crucial aspect in the synthesis of 3-Methyl-4-(methylsulfonamido)benzoic acid, particularly for controlling the substitution pattern on the aromatic ring. The methylation processes must be carefully controlled to achieve the desired regioselectivity while avoiding unwanted side reactions or over-methylation.

Direct methylation approaches typically employ methyl triflate as the methylating reagent under carefully controlled conditions. Research has demonstrated that steric factors play essential roles in determining the regioselectivity of nucleophilic N-methylation reactions [10]. The use of methyl triflate enables highly regioselective methylation, with regioselectivity ratios exceeding 99% under optimized conditions [10]. The reaction mechanism involves nucleophilic attack by the nitrogen atom on the methyl triflate, with steric effects from nearby substituents controlling the site selectivity [10].

Biocatalytic N-methylation methods have been developed using engineered methyltransferases that enable challenging N-methylation of heterocycles with high regioselectivity [11]. These enzymatic approaches utilize simple reagents such as iodoalkanes or methyl tosylate and proceed through cyclic enzyme cascades consisting of two methyltransferases [11]. The biocatalytic methods offer excellent regioselectivity with ratios up to 99% and yields reaching 99% on preparative scales [11].

For benzoic acid derivatives, regioselective methylation often requires careful consideration of the electronic effects of existing substituents. Electron-withdrawing groups such as carboxylic acid functionalities can influence the reactivity and selectivity of methylation reactions [12]. The meta-position functionalization of benzoic acid derivatives has been achieved using nitrile-based sulfonamide templates under palladium catalysis, enabling selective C-H activation and subsequent functionalization [12].

The optimization of methylation conditions involves careful control of temperature, solvent selection, and reaction time. Lower temperatures typically favor higher selectivity but may require longer reaction times to achieve complete conversion. Polar aprotic solvents such as dimethylformamide or acetonitrile are commonly employed to facilitate the methylation process while maintaining good selectivity [13].

Catalytic Systems for Coupling Reactions

The development of efficient catalytic systems for coupling reactions in sulfonamide synthesis has been a major focus of research efforts. Palladium-catalyzed coupling reactions have proven highly effective for forming carbon-sulfur bonds in sulfonamide synthesis. The Suzuki-Miyaura coupling protocol utilizes sulfuric chloride as the source of the sulfur dioxide group in a three-component synthesis approach [14]. This methodology employs palladium catalysts to facilitate coupling between in situ generated sulfamoyl chlorides and boronic acids, producing diverse sulfonamides in moderate to high yields with excellent reaction selectivity [14].

Nickel-catalyzed cross-electrophile coupling reactions represent another significant advancement in sulfonamide synthesis. These systems enable intramolecular cross-electrophile coupling reactions of benzylic sulfonamides with pendant alkyl chlorides to generate cyclopropane products [15]. The nickel catalysis proceeds through magnesium iodide-accelerated oxidative addition of benzylic sulfonamides, providing valuable mechanistic insights for catalyst design [15].

Copper-based catalytic systems have demonstrated remarkable efficiency in sulfonamidation reactions. The combination of copper salts with oxalamides or 4-hydroxypicolinamides provides powerful catalytic systems for N-arylation of sulfonamides with heteroaryl chlorides and bromides [6] [7]. These copper-catalyzed systems operate at moderate loadings of 2-5 mol% copper salts and temperatures around 100°C, enabling coupling of primary and secondary sulfonamides with diverse aryl halides [6].

Integrated nickel-polymer dual catalytic systems have been developed for visible-light-driven sulfonamidation between aryl halides and aryl sulfonamides [16]. These photocatalytic approaches offer advantages in terms of mild reaction conditions and high functional group tolerance while maintaining excellent yields and selectivity [16].

The optimization of catalytic systems involves careful consideration of ligand selection, metal loading, temperature control, and reaction atmosphere. Phosphine ligands are commonly employed in palladium-catalyzed systems, while nitrogen-containing ligands such as oxalamides are preferred for copper-catalyzed reactions [6] [14]. The use of inert atmospheres is typically required to prevent catalyst deactivation and maintain high reaction efficiency [6] [7].

Purification Protocols and Yield Optimization

Effective purification protocols are essential for obtaining high-quality 3-Methyl-4-(methylsulfonamido)benzoic acid products with acceptable purity levels for pharmaceutical applications. Column chromatography remains the most widely employed purification technique for sulfonamide derivatives. Silica gel column chromatography typically utilizes gradient elution systems with hexane-ethyl acetate mixtures, with typical solvent ratios ranging from 70:30 to 50:50 depending on the polarity of the target compound [1] [2].

Crystallization techniques offer advantages for large-scale purification of sulfonamide derivatives. The crystallization of sulfonamides presents unique challenges due to their dual polar and nonpolar character [17]. Solvent systems of intermediate polarity, such as 95% ethanol-water mixtures, are commonly employed to solvate both the polar sulfonamide groups and the nonpolar aromatic rings [17]. Alternative crystallization solvents include acetone and isopropyl alcohol, which provide similar intermediate polarity characteristics [17].

Micellar liquid chromatography has been developed as an alternative purification method for sulfonamides, particularly for applications involving physiological samples [18]. This technique employs sodium dodecyl sulfate micelles with hydrophilic endcapped C18 columns, enabling separation of multiple sulfonamide derivatives within 15 minutes with high column efficiency [18]. The method demonstrates excellent reproducibility and can be applied to direct on-column injection for complex sample matrices [18].

Supercritical fluid chromatography represents another advanced purification technique for sulfonamide separation. This method achieves separation of eight regulated sulfonamides within 20 minutes using coupled packed-silica and aminopropyl-packed columns with ultraviolet detection [19]. The chromatographic conditions involve gradient elution with methanol in supercritical carbon dioxide at controlled temperature and pressure conditions [19].

Yield optimization strategies focus on maximizing product formation while minimizing side reactions and byproduct formation. Reaction temperature control is critical, as elevated temperatures can lead to decomposition or unwanted side reactions [1] [2]. The use of excess reagents, particularly methylating agents, can improve conversion rates but must be balanced against increased purification requirements [10] [11].

Reaction time optimization involves monitoring reaction progress through thin-layer chromatography or analytical high-performance liquid chromatography to determine optimal reaction endpoints [1] [3]. Extended reaction times beyond the optimal point can lead to product degradation or formation of unwanted impurities [1].

The implementation of in-process controls during synthesis enables real-time monitoring of critical parameters such as temperature, pH, and reactant concentrations. These controls facilitate immediate adjustments to maintain optimal reaction conditions and maximize yield while ensuring consistent product quality [20] [21].

Green Chemistry Approaches in Large-Scale Production

Green chemistry principles have become increasingly important in the development of sustainable large-scale production methods for 3-Methyl-4-(methylsulfonamido)benzoic acid. Flow chemistry technologies represent a major advancement in sustainable sulfonamide synthesis, offering significant advantages in terms of safety, scalability, and environmental impact [22] [23] [24].

Continuous flow synthesis methods enable efficient large-scale preparation of sulfonamides using meso-reactor apparatus [22] [23]. These systems achieve waste minimization through employment of green media and nontoxic reactants, with optimized flow setups designed to sequentially synthesize primary, secondary, and tertiary sulfonamides [22]. The flow chemistry approach eliminates the need for column purification, with products obtained in good to high yields through simple extraction and precipitation procedures [22] [23].

The flow synthesis methodology typically operates at room temperature using acetone solutions of sulfonyl chlorides combined with aqueous solutions of amines and sodium bicarbonate [22]. Polyethylene glycol 400 serves as a crucial solvent component to achieve complete solubilization of organic and inorganic reactants [22]. The optimized conditions utilize reagent flow rates of 0.5 mL per minute with residence times of approximately 15 minutes [22].

Solvent-free mechanochemical approaches represent another significant green chemistry advancement for sulfonamide synthesis [8] [9] [25]. These methods utilize ball milling techniques with solid reagents to eliminate the need for organic solvents entirely [8]. The mechanochemical process employs solid sodium hypochlorite in a one-pot-double-step procedure involving tandem oxidation-chlorination followed by amination [8] [9].

Microwave-assisted synthesis methods offer rapid and energy-efficient alternatives to traditional heating approaches [25] [26] [27]. These techniques utilize microwave irradiation under solvent-free conditions to achieve selective sulfonylation of various structural amines [27]. The microwave-assisted methods typically require reaction times of only 1.5 to 7 minutes while achieving excellent yields ranging from 85% to 97% [27].

Electrochemical synthesis approaches eliminate the need for corrosive chemicals, high temperatures, and expensive metal catalysts traditionally required for sulfonamide production [5] [4] [28]. The electrochemical methods utilize cheaper starting materials, electrical current, and largely safe solvents to achieve environmentally friendly synthesis [5]. These processes require only one reaction stage compared to three stages in conventional procedures, making them readily scalable for technical applications [5].

The implementation of green chemistry principles in large-scale production requires careful consideration of atom economy, energy efficiency, and waste minimization. Atom-economic reactions that incorporate all reactant atoms into the final product are prioritized to minimize waste generation [29]. Energy-efficient processes that operate at ambient temperature and pressure conditions are preferred to reduce environmental impact [22] [23].

Solvent selection plays a crucial role in green chemistry implementation, with preference given to water, ethanol, and other environmentally benign solvents [22] [23]. The elimination of hazardous solvents such as dichloromethane and dimethylformamide reduces environmental impact and improves worker safety [8] [9].

Catalyst recycling and reuse strategies are implemented where possible to minimize waste generation and reduce production costs [25]. Heterogeneous catalysts that can be easily separated and recycled are preferred over homogeneous systems that require complex separation procedures [25].

The integration of process analytical technology enables real-time monitoring and control of critical process parameters, facilitating optimization of green chemistry objectives while maintaining product quality and consistency [20] [21]. These monitoring systems enable immediate detection of deviations from optimal conditions and implementation of corrective actions to maintain sustainable operation [20].

XLogP3

0.8

Dates

Last modified: 08-16-2023

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